molecular formula C29H26N2O3 B11558138 4-(Benzyloxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide CAS No. 339090-37-8

4-(Benzyloxy)-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Cat. No.: B11558138
CAS No.: 339090-37-8
M. Wt: 450.5 g/mol
InChI Key: TYDZZROONSHTPP-NDZAJKAJSA-N
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Description

4-(Benzyloxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of benzyloxy and methylbenzyl groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation of 4-(benzyloxy)benzohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is subsequently purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The benzyloxy and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acids or aldehydes, while reduction can produce amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(Benzyloxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Methoxybenzyl)oxy)benzaldehyde
  • 4-((4-Methylbenzyl)oxy)benzaldehyde
  • 4-((4-Methylbenzyl)oxy)benzoic acid

Uniqueness

4-(Benzyloxy)-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific combination of benzyloxy and methylbenzyl groups attached to a benzohydrazide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

339090-37-8

Molecular Formula

C29H26N2O3

Molecular Weight

450.5 g/mol

IUPAC Name

N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-4-phenylmethoxybenzamide

InChI

InChI=1S/C29H26N2O3/c1-22-7-9-25(10-8-22)21-34-27-15-11-23(12-16-27)19-30-31-29(32)26-13-17-28(18-14-26)33-20-24-5-3-2-4-6-24/h2-19H,20-21H2,1H3,(H,31,32)/b30-19+

InChI Key

TYDZZROONSHTPP-NDZAJKAJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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